

using rac S 33138 in novel object recognition tests

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Compound of Interest

Compound Name: *rac S 33138*
CAS No.: 220647-56-3
Cat. No.: B108224

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Application Note: Optimizing Novel Object Recognition (NOR) Assays with rac-S-33138

Abstract

This technical guide details the protocol for utilizing rac-S-33138 (S33138), a preferential dopamine D3 receptor antagonist, to evaluate cognitive enhancement in rodent models. Unlike non-selective antipsychotics, S33138 improves cognitive performance without inducing extrapyramidal side effects. This note focuses on the Novel Object Recognition (NOR) test, specifically the reversal of delay-induced or scopolamine-induced amnesia, providing a validated framework for investigating therapeutic interventions in schizophrenia-associated cognitive impairment (CIAS).

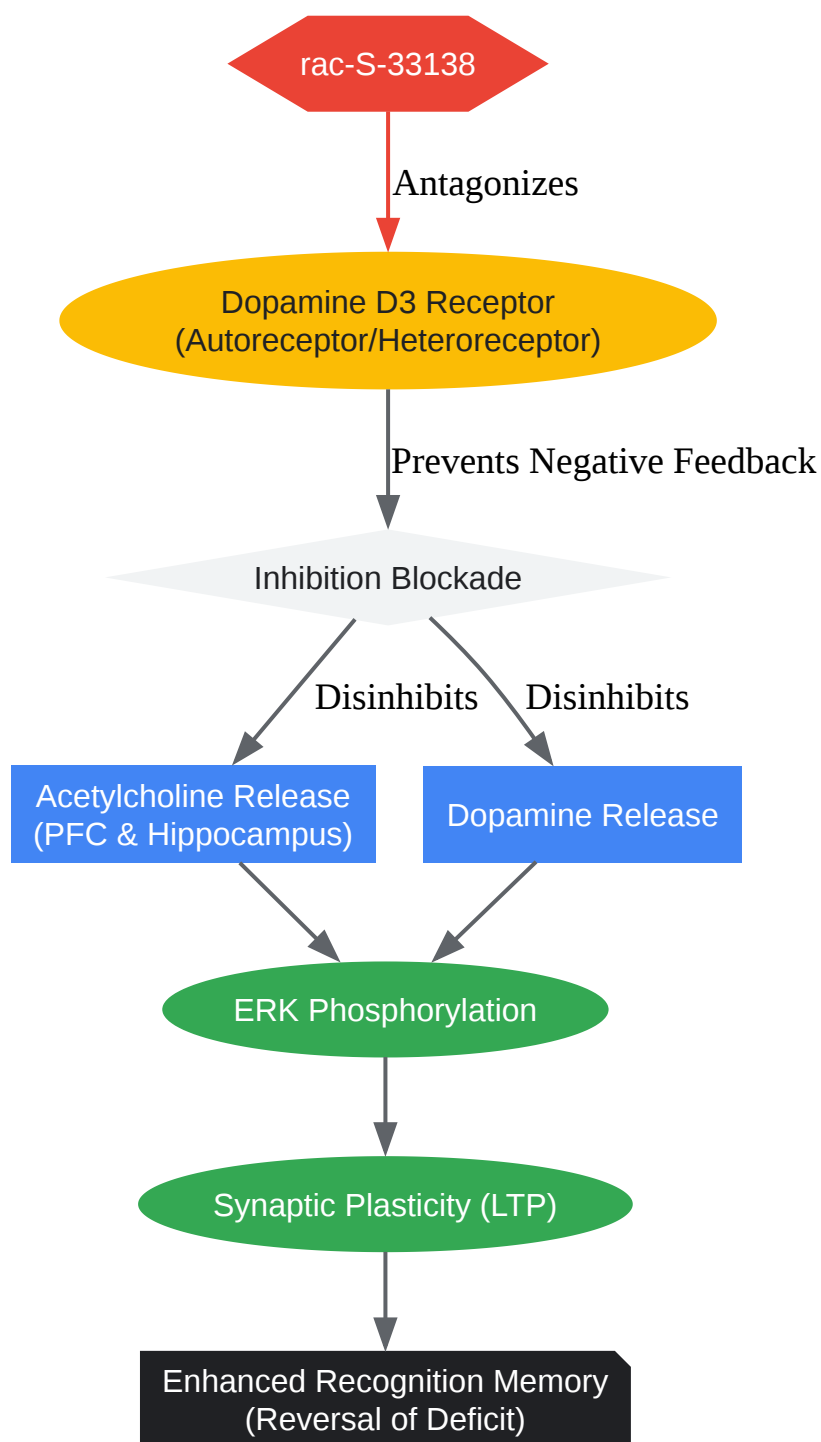
Introduction & Mechanism of Action

Cognitive deficits in schizophrenia are poorly treated by current D2-preferring antipsychotics. rac-S-33138 represents a class of "optimized" antagonists with high affinity for the dopamine D3 receptor ($pK_i \approx 8.7$) and roughly 25-fold selectivity over D2 receptors.[1][2]

Mechanistic Rationale:

- **D3 Blockade:** Antagonism of presynaptic D3 autoreceptors and postsynaptic heteroreceptors in the Prefrontal Cortex (PFC) and Hippocampus disinhibits the release of acetylcholine (ACh) and dopamine.
- **Cholinergic Modulation:** Enhanced frontocortical ACh efflux is directly correlated with improved attentional set-shifting and object recognition memory.
- **Signal Transduction:** D3 blockade modulates the ERK (extracellular signal-regulated kinase) pathway, promoting long-term potentiation (LTP) essential for memory consolidation.

Figure 1: Signaling Pathway & Mechanism



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Caption: Mechanism of rac-S-33138. Blockade of D3 receptors disinhibits cholinergic and dopaminergic transmission in the PFC, facilitating synaptic plasticity.

Compound Handling & Formulation

Compound: rac-S-33138 (N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro[1]benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide]) Molecular Weight: ~401.5 g/mol (base)

Solubility & Vehicle Preparation

For in vivo administration, proper solubility is critical to ensure bioavailability and reduce injection site irritation.

- Primary Vehicle (Preferred): 0.9% Sterile Saline.[3]
 - S33138 is generally soluble in saline at the low concentrations required for cognitive testing (0.1 - 0.63 mg/mL).
 - Protocol: Weigh the required amount of powder. Add 0.9% saline gradually while vortexing. If necessary, sonicate for 5–10 minutes at 30°C.
- Alternative Vehicle (For higher stocks): 5% DMSO / 5% Tween 80 / 90% Saline.
 - Dissolve powder in 100% DMSO first (5% of final volume).
 - Add Tween 80 (5% of final volume) and vortex.
 - Slowly add warm saline (90% of final volume) under constant agitation to prevent precipitation.

Storage: Store solid powder at -20°C, desiccated and protected from light. Freshly prepare solutions on the day of the experiment.

Experimental Protocol: Novel Object Recognition (NOR)

This protocol describes the "Reversal of Delay-Induced Impairment" model. Normal rats naturally forget objects after a long delay (e.g., 24 hours). S33138 is tested for its ability to restore recognition memory after this delay.

Animals[1][3][4][5][6][7][8]

- Species: Adult male Wistar or Lister Hooded rats (250–350 g).

- Housing: Pair-housed, reversed light/dark cycle (testing during dark phase).
- Handling: Handle animals daily for 3 days prior to habituation to reduce stress-induced artifacts.

Dosing Strategy

- Route: Subcutaneous (s.c.) injection.[4]
- Volume: 1 mL/kg (standardized).
- Timing: 30 minutes prior to the Acquisition Trial (T1).
 - Rationale: Administering pre-T1 influences encoding and consolidation.
- Dose Range:
 - Low (Ineffective): 0.04 mg/kg
 - Effective Window: 0.16 – 0.63 mg/kg (Optimal for cognitive enhancement)
 - High (Sedative/Non-specific): > 2.5 mg/kg (Avoid; may induce catalepsy or D2-mediated sedation).

Step-by-Step Procedure

Phase 1: Habituation (Days 1-2)

- Place the rat in the empty open-field arena (e.g., 60 x 60 x 40 cm, matte black/grey) for 10–15 minutes.
- Ensure the arena is cleaned with 70% ethanol between animals to eliminate olfactory cues.

Phase 2: Acquisition / Sample Phase (T1) (Day 3)

- Drug Administration: Inject rac-S-33138 (or vehicle) s.c. 30 minutes before the trial.[1]
- Setup: Place two identical objects (A1 and A2) in symmetrical positions (e.g., 10 cm from walls).

- Exploration: Introduce the rat facing the wall opposite the objects. Allow 3–5 minutes of exploration.
- Criteria: Exploration is defined as sniffing or touching the object with the nose (< 2 cm). Climbing or sitting on the object does not count.
- Exclusion: Rats exploring < 10 seconds total are excluded.

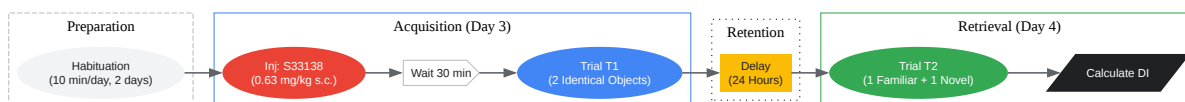
Phase 3: Retention Interval (Delay)

- Duration: 24 hours.^{[1][3]}
- Note: A 24h delay typically results in a Discrimination Index (DI) near 0 (chance level) in vehicle-treated rats, providing a baseline to detect improvement.

Phase 4: Retrieval / Choice Phase (T2) (Day 4)

- Setup: Place one copy of the familiar object (A3) and one novel object (B1) in the same positions.
- Exploration: Allow the rat to explore for 3–5 minutes.
- Recording: Video track the time spent exploring the Familiar () and Novel () objects.

Figure 2: Experimental Workflow



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Caption: NOR Timeline. Drug is administered prior to encoding (T1) to enhance consolidation during the long delay.

Data Analysis & Interpretation

Calculate the Discrimination Index (DI) to quantify memory performance.

Interpretation Table:

Metric	Vehicle (24h Delay)	S33138 (0.63 mg/kg)	Interpretation
DI Value	~0.0 to 0.1	0.3 to 0.5	Positive value indicates preference for novelty (memory retention).[1]
Exploration Ratio	~50% Novel	>60-70% Novel	Significant reversal of delay-induced forgetting.
Total Exploration	Variable	Unchanged	Ensures drug did not cause sedation or motor impairment.

Statistical Validation:

- Compare raw exploration times () using a Paired t-test within groups.
- Compare DI across groups using One-way ANOVA followed by Dunnett's post-hoc test.

Troubleshooting & Controls

- Sedation Check: If total exploration time (

) in T2 is significantly lower in the drug group, the dose is too high (>2.5 mg/kg) or the animal is sedated. Reduce dose to 0.16 mg/kg.

- Side Bias: If a rat spends >70% of time on one side of the arena regardless of the object, exclude the animal.
- Positive Control: Use Donepezil (1-3 mg/kg) or Prucalopride as a reference standard for cognitive enhancement if validation is required.
- Scopolamine Model: Alternatively, induce amnesia with Scopolamine (0.5 - 1.0 mg/kg i.p.) administered 30 min before T1. Co-administer S33138 to test reversal of cholinergic blockade.

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